5-(Ethylsulfonyl)-2-methoxybenzoic acid
Overview
Description
5-(Ethylsulfonyl)-2-methoxybenzoic acid is an organic compound characterized by the presence of an ethylsulfonyl group attached to a methoxybenzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-2-methoxybenzoic acid typically involves multiple steps. One common method starts with the reaction of commercially available 4-methoxybenzenethiol with ethyl iodide and potassium carbonate in acetonitrile at 60°C to form 1-ethylsulfanyl-4-methoxybenzene. This intermediate is then oxidized using meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) is commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be tailored for specific applications in medicinal chemistry and material science.
Scientific Research Applications
5-(Ethylsulfonyl)-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This property makes it a valuable compound in the development of enzyme inhibitors for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-amino-5-ethylsulfonylbenzoic acid: This compound shares a similar structure but has an amino group instead of a carboxylic acid group.
5-(Ethylsulfonyl)-2-methoxyaniline: This compound has an aniline group instead of a carboxylic acid group.
Uniqueness
5-(Ethylsulfonyl)-2-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with enzyme active sites makes it particularly valuable in medicinal chemistry for developing enzyme inhibitors.
Properties
IUPAC Name |
5-ethylsulfonyl-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-3-16(13,14)7-4-5-9(15-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFYWQQYIJTQQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964063 | |
Record name | 5-(Ethanesulfonyl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4840-63-5 | |
Record name | 5-(Ethylsulfonyl)-2-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4840-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Ethylsulphonyl)-o-anisic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004840635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Ethanesulfonyl)-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10964063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(ethylsulphonyl)-o-anisic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-(ethylsulfonyl)-2-methoxybenzoic acid in pharmaceutical research?
A1: this compound is a key intermediate in the synthesis of amisulpride []. Amisulpride is an atypical antipsychotic medication used to treat schizophrenia and acute psychotic states. Understanding the synthesis and properties of this intermediate is crucial for the efficient and cost-effective production of amisulpride.
Q2: How is this compound synthesized?
A2: The synthesis of this compound involves multiple steps, starting from either amino salicylic acid [] or 4-amino-2-hydroxybenzoic acid []. Key reactions include:
Q3: How is the structure of this compound confirmed?
A3: The synthesized this compound and its intermediates are characterized using spectroscopic techniques:
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